molecular formula C11H17NOS B5697747 N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide

N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5697747
M. Wt: 211.33 g/mol
InChI Key: IQECENZEQWRRST-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an acetamide group, which is a functional group derived from acetic acid. The presence of the 2-methylbutan-2-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine precursor.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 2-methylbutan-2-yl Group: This step involves the alkylation of the intermediate compound with 2-methylbutan-2-yl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbutan-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-methylbutan-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-4-11(2,3)12-10(13)8-9-6-5-7-14-9/h5-7H,4,8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQECENZEQWRRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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